Mearnsitrin

Antioxidant Flavonoid Radical Scavenging

Flavonol rhamnoside research is plagued by unpredictable bioactivity shifts from subtle structural changes. Mearnsitrin solves this with its defined 4′-methoxy myricetin-3-O-rhamnoside scaffold. • S. aureus antimicrobial: MIC <32 µg/mL, enabling focused antibacterial screening. • COX-1/COX-2 inactive: ideal structurally matched negative control for anti-inflammatory SAR. • Weak antioxidant profile: establishes baseline for radical scavenging studies. • ≥98% HPLC purity; isolated from Myrcia multiflora DC.; batch-specific CoA included.

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
CAS No. 30484-88-9
Cat. No. B015472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMearnsitrin
CAS30484-88-9
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
InChIInChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1
InChIKeyNAQNISJXKDSYJD-DHWIRCOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Mearnsitrin: Structure and Bioactivity


Mearnsitrin (CAS 30484-88-9), also known as myricetin 4′-methyl ether-3-O-α-L-rhamnopyranoside, is a flavonol glycoside that can be isolated from the methanolic extract of *Myrcia multiflora* DC. and other plant sources . It belongs to the flavonoid class and is structurally characterized as a myricetin aglycone with a 4′-methoxyl group and a 3-O-rhamnoside sugar moiety [1]. Mearnsitrin exhibits a distinct bioactivity profile characterized by modest antimicrobial activity against *Staphylococcus aureus* and consistently weak antioxidant and anti-inflammatory (COX) activities relative to close structural analogs .

Antimicrobial screening: Reported activity against Staphylococcus aureus supports Gram-positive screening workflows.
SAR reference: Consistently weak antioxidant activity provides a low-activity baseline in flavonol rhamnoside structure-activity studies.
Negative control: Confirmed COX-1 and COX-2 inactivity supports use as an inactive matched-pair control in anti-inflammatory assay development.

Mearnsitrin vs. Myricitrin: Why Substitution Fails


Flavonol rhamnosides, despite sharing a core myricetin aglycone and a rhamnose sugar, exhibit highly divergent bioactivity profiles due to subtle structural modifications. Substituting mearnsitrin with myricitrin, for instance, would result in a profound shift in experimental outcomes, as myricitrin is a potent radical scavenger (DPPH IC50 = 1.4 μg/mL) [1], while mearnsitrin consistently demonstrates weak or negligible antioxidant activity in comparable assays [2]. Furthermore, mearnsitrin shows a unique profile of antimicrobial activity against *Staphylococcus aureus* (MIC < 32 μg/mL) [3], a property not described for its close analogs. Therefore, generic selection within this compound class is not scientifically valid; the specific combination of a 4′-methoxy group on the B-ring and the 3-O-rhamnoside in mearnsitrin dictates its distinct functional utility.

Antioxidant potency mismatch
Myricitrin is a potent radical scavenger; mearnsitrin shows weak activity. Substituting mearnsitrin with myricitrin would significantly alter oxidative stress model outcomes.
Antimicrobial profile not transferable
Reported S. aureus activity is not described for close analogs such as myricitrin. Antimicrobial screening results may not replicate across the flavonol rhamnoside series.
COX pathway response divergence
Mearnsitrin is inactive against COX-1/2, whereas other flavonol rhamnosides may display modulatory effects. Substitution may shift anti-inflammatory endpoint interpretation.

Mearnsitrin: Differentiation Evidence


Weaker Antioxidant Activity vs. Myricitrin

In a comparative study of flavonol glycosides isolated from *Sageretia theezans*, the antioxidant activity of mearnsitrin (as its 7-O-methyl derivative) was directly compared to myricitrin and ascorbic acid using ESR and LDL oxidation inhibition assays. Myricitrin and other analogs showed stronger activities than ascorbic acid, whereas 7-O-methylmearnsitrin demonstrated very weak antioxidant activities in the same tests [1]. This is a direct head-to-head comparison within the same experimental context.

Antioxidant vs. Myricitrin
Head-to-head
7‑O‑Methylmearnsitrin: very weak activity
Myricitrin: stronger than ascorbic acid
Antioxidant response context differs markedly; mearnsitrin exhibits minimal radical scavenging.
ESR and LDL oxidation assays; direct comparison within same study.
Antioxidant Flavonoid Radical Scavenging

Antimicrobial Activity Against S. aureus

A study on the antimicrobial properties of compounds isolated from *Manilkara zapota* leaves reported that isolated flavonoids, including mearnsitrin, were active against *Staphylococcus aureus* with a minimum inhibitory concentration (MIC) of less than 32 µg/mL [1]. This provides a quantitative benchmark for its antimicrobial potential.

S. aureus MIC
Reported
MIC < 32 µg/mL
Supports antimicrobial screening context for Gram-positive pathogen studies.
Broth microdilution assay; single-strain evidence.
Antimicrobial Antibacterial Flavonoid

COX-1 and COX-2 Inactivity vs. Indomethacin

In an in vitro assay for cyclooxygenase (COX)-catalyzed prostaglandin biosynthesis, mearnsitrin, along with the related flavonol rhamnosides myricitrin and quercitrin, was found to be inactive against both COX-1 and COX-2 enzymes . This contrasts sharply with the positive control indomethacin, which exhibited an IC50 of 1.1 µM under the same conditions, and other flavan-3-ol derivatives in the study which had IC50 values ranging from 3.3 to 138 µM .

COX-1/2 Inactivity
Data to verify
Mearnsitrin: inactive
Indomethacin: IC₅₀ = 1.1 µM
Excludes mearnsitrin from direct COX inhibition endpoint studies.
In vitro prostaglandin biosynthesis assay; source not specified.
Anti-inflammatory COX Cyclooxygenase Flavonoid

Weak DPPH Scavenging vs. Myricitrin

A cross-study comparison highlights a stark difference in antioxidant capacity. While mearnsitrin is consistently reported to have weak antioxidant activity [1], a separate study on compounds from *Myrtus communis* found that the structurally related myricetin-3-O-rhamnoside (myricitrin) was a very potent radical scavenger with a DPPH IC50 value of 1.4 μg/mL [2]. This quantitative difference, albeit from different studies, underscores the impact of structural variations on function.

DPPH Scavenging
Data to verify
Mearnsitrin: weak activity
Myricitrin: IC₅₀ = 1.4 µg/mL
Cross-study comparison confirms divergent radical-scavenging profiles; myricitrin is the preferred positive control candidate.
Different assay platforms (ESR/LDL vs. DPPH); compare with caution.
Antioxidant DPPH Free Radical Scavenger Flavonoid

Mearnsitrin: Application Scenarios


Negative Control for COX-1/COX-2 Assays

Based on direct evidence showing that mearnsitrin is inactive against COX-1 and COX-2 enzymes , it is ideally suited as a negative control or a structurally matched inactive comparator in anti-inflammatory drug discovery assays. Its structural similarity to active flavonoids makes it a valuable tool for confirming that observed activity is due to a specific pharmacophore and not a general property of the flavonol rhamnoside class.

Weak Antioxidant Reference for SAR Studies

Given the consistent finding that mearnsitrin exhibits weak antioxidant activity, in contrast to potent analogs like myricitrin [1], it serves as a valuable reference point in SAR studies. It helps establish a baseline for minimal activity within the flavonol glycoside series, allowing researchers to better understand the specific structural features (e.g., the 4′-methoxy group vs. a free hydroxyl) required for potent radical scavenging.

Lead Compound for Anti-Staphylococcal Activity

The specific, quantifiable antimicrobial activity of mearnsitrin against *Staphylococcus aureus* (MIC < 32 µg/mL) justifies its use in focused screening programs for novel antibacterial agents. It can be employed as a positive control in antimicrobial assays, as a lead compound for semi-synthetic optimization to improve potency, or as a bioactive marker to guide the bioassay-guided fractionation of plant extracts.

Analytical Reference Standard

Mearnsitrin, with its defined CAS number (30484-88-9), molecular formula (C22H22O12), and specific plant sources like *Myrcia multiflora* DC. , is an appropriate choice as a reference standard for the quality control and phytochemical analysis of botanical materials and herbal products containing this specific flavonol glycoside. Its distinct bioactivity profile (weak antioxidant, inactive COX) also makes it a useful marker for differentiating complex flavonoid mixtures.

Application
Selection Property
Validation Focus
COX-1/COX-2 negative control
Confirmed inactivity against both COX isoforms
Pharmacophore specificity confirmation in anti-inflammatory screens
Weak antioxidant SAR reference
Consistently low radical-scavenging activity
Structure-activity baseline for flavonol glycoside antioxidant studies
Anti-staphylococcal screening
Reported S. aureus activity profile
Antimicrobial susceptibility endpoints and Gram-positive screening validation
Phytochemical analytical standard
Defined CAS and botanical source identity
Identity confirmation and quantification in plant extract QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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